N-ethyl-N-{[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine
CAS No.:
Cat. No.: VC9642265
Molecular Formula: C15H19N5S
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N5S |
|---|---|
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | N-ethyl-N-[[6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine |
| Standard InChI | InChI=1S/C15H19N5S/c1-4-19(5-2)10-13-16-17-15-20(13)18-14(21-15)12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3 |
| Standard InChI Key | NPOAJMXIWIUMAW-UHFFFAOYSA-N |
| SMILES | CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC=CC(=C3)C |
| Canonical SMILES | CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC=CC(=C3)C |
Introduction
N-ethyl-N-{[6-(3-methylphenyl) triazolo[3,4-b] thiadiazol-3-yl]methyl}ethanamine is a complex organic compound belonging to the class of triazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound suggests it may interact with various biological targets, particularly in pharmacology.
Synthesis and Chemical Reactivity
The synthesis of N-ethyl-N-{[6-(3-methylphenyl) triazolo[3,4-b] thiadiazol-3-yl]methyl}ethanamine typically involves multi-step organic reactions. The compound's chemical reactivity can be explored through various reactions typical for triazole and thiadiazole derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions.
Research Findings and Potential Therapeutic Uses
Derivatives of triazolo-thiadiazoles have shown promising biological activities, including antineoplastic effects against a wide range of cancer cell lines . Although specific data on N-ethyl-N-{[6-(3-methylphenyl) triazolo[3,4-b] thiadiazol-3-yl]methyl}ethanamine is not available, its structural similarity to other active compounds suggests potential applications in oncology and other therapeutic areas.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume